

Crystal Structure Analysis of 2-(1H-benzimidazol-2-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenol, 2-(1H-benzimidazol-2-yl)-*

Cat. No.: *B057587*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(1H-benzimidazol-2-yl)phenol, a molecule of significant interest in medicinal chemistry due to the diverse biological activities associated with benzimidazole derivatives. This document outlines the experimental procedures for its synthesis and crystallization, presents a detailed summary of its crystallographic data, and discusses the key intermolecular interactions that govern its solid-state architecture.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of several important pharmaceuticals. Their versatile pharmacological profile has led to their investigation as potential therapeutic agents for a range of diseases. The compound 2-(1H-benzimidazol-2-yl)phenol is a notable example, and understanding its three-dimensional structure at the atomic level is crucial for elucidating its structure-activity relationships and for the rational design of new, more potent analogues. This guide summarizes the findings from its single-crystal X-ray diffraction analysis.^{[1][2][3]}

Experimental Protocols

Synthesis of 2-(1H-benzimidazol-2-yl)phenol^{[1][2]}

The synthesis of the title compound was achieved through the condensation reaction of o-phenylenediamine and 2-hydroxybenzaldehyde.

Procedure:

- o-Phenylenediamine (1.6 g, 15 mmol) was dissolved in ethanol (10 ml).
- 2-Hydroxybenzaldehyde (1.6 g, 15 mmol) and ammonium acetate (3 g) were added to the solution.
- The reaction mixture was maintained at a temperature of 353 K for approximately 1 hour and then refluxed for 48 hours.
- Following reflux, the mixture was extracted with dichloromethane.
- The resulting solid was purified by column chromatography using benzene as the eluent.
- The final product was obtained with a yield of 60% (1.89 g).

Crystallization[1][2]

Single crystals of 2-(1H-benzimidazol-2-yl)phenol suitable for X-ray diffraction studies were obtained by the slow evaporation method.

Procedure:

- The purified compound was dissolved in a 9:1 mixture of benzene and ethyl acetate.
- The solution was allowed to evaporate slowly over a period of two days.
- This process yielded crystals of suitable quality for X-ray analysis.

X-ray Data Collection and Structure Refinement[1][2]

The crystallographic data were collected using an Agilent Xcalibur Eos Gemini diffractometer with Mo K α radiation at a temperature of 293 K.[1][2] The structure was solved using SIR2011 and refined with SHELXL2013.[1]

Data Presentation

The crystal structure of 2-(1H-benzimidazol-2-yl)phenol has been determined to be in the monoclinic space group P21/c.[2] The key crystallographic and refinement data are

summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Chemical Formula	C ₁₃ H ₁₀ N ₂ O
Formula Weight (M _r)	210.23
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	16.864 (4)
b (Å)	4.7431 (8)
c (Å)	12.952 (2)
β (°)	102.34 (2)
Volume (V) (Å ³)	1012.1 (3)
Z	4
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
Temperature (K)	293
Absorption Coefficient (μ) (mm ⁻¹)	0.09
Crystal Size (mm)	0.30 × 0.30 × 0.25
Measured Reflections	4073
Independent Reflections	2338
R_int	0.037
R[F ² > 2σ(F ²)]	0.067
wR(F ²)	0.131
Goodness-of-fit (S)	1.03

Table 2: Hydrogen Bond Geometry (Å, °)

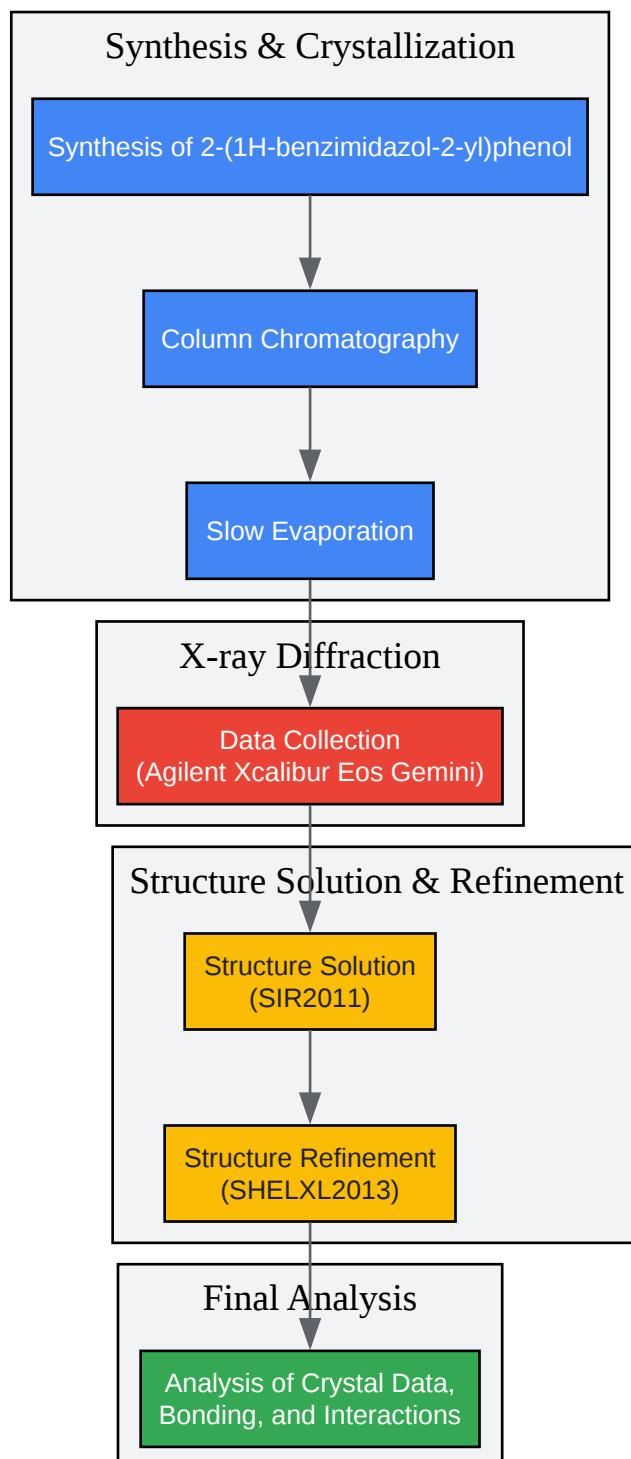
D—H···A	D—H	H···A	D···A	D—H···A
N1—H1···O26 ⁱ	0.91 (2)	1.96 (3)	2.851 (3)	169 (2)
O26—H26···N3	0.82	1.81	2.551 (3)	150

Symmetry code:
(i) x, -1+y, z

Structural Analysis and Interactions

The molecule of 2-(1H-benzimidazol-2-yl)phenol is essentially planar.[1][2][3] The dihedral angle between the imidazole ring and its attached benzene ring is a mere 0.37 (13)°.[1][3]

Intramolecular Hydrogen Bonding


A significant feature of the molecular structure is an intramolecular O—H···N hydrogen bond, which forms an S(6) ring motif.[1][2][3] This interaction contributes to the planarity of the molecule.

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules are linked into chains along the[1] direction via intermolecular N—H···O hydrogen bonds.[1][2][3] The crystal packing is further stabilized by π—π stacking interactions involving the imidazole and benzene rings, with centroid-centroid distances ranging from 3.6106 (17) to 3.6668 (17) Å.[1][2][3]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of 2-(1H-benzimidazol-2-yl)phenol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(1H-Benzimidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure Analysis of 2-(1H-benzimidazol-2-yl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057587#crystal-structure-analysis-of-2-1h-benzimidazol-2-yl-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

